molecular formula C8H6BrF2NO2 B13104557 Methyl 5-bromo-3-(difluoromethyl)picolinate CAS No. 1628915-68-3

Methyl 5-bromo-3-(difluoromethyl)picolinate

Cat. No.: B13104557
CAS No.: 1628915-68-3
M. Wt: 266.04 g/mol
InChI Key: GIAFCEMTVFTRKA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-(difluoromethyl)picolinate is a chemical compound with the molecular formula C8H6BrF2NO2. It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a difluoromethyl group at the 3-position on the pyridine ring.

Preparation Methods

The synthesis of Methyl 5-bromo-3-(difluoromethyl)picolinate typically involves the following steps:

Chemical Reactions Analysis

Methyl 5-bromo-3-(difluoromethyl)picolinate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-bromo-3-(difluoromethyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-(difluoromethyl)picolinate involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by forming stable complexes, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Methyl 5-bromo-3-(difluoromethyl)picolinate can be compared with other picolinic acid derivatives, such as:

    Methyl 5-bromo-3-fluoropicolinate: Similar structure but with a fluorine atom instead of a difluoromethyl group.

    Methyl 5-amino-6-bromo-3-(difluoromethyl)picolinate: Contains an amino group at the 5-position and a bromine atom at the 6-position.

    Methyl 5-bromo-3-(trifluoromethyl)picolinate: Features a trifluoromethyl group instead of a difluoromethyl group

Properties

CAS No.

1628915-68-3

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266.04 g/mol

IUPAC Name

methyl 5-bromo-3-(difluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H6BrF2NO2/c1-14-8(13)6-5(7(10)11)2-4(9)3-12-6/h2-3,7H,1H3

InChI Key

GIAFCEMTVFTRKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)C(F)F

Origin of Product

United States

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